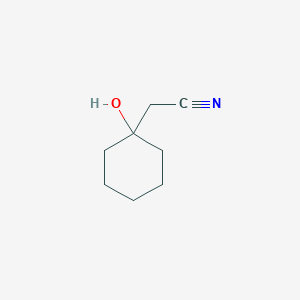

(1-Hydroxy-cyclohexyl)-acetonitrile

Description

Significance of α-Hydroxynitriles in Organic Synthesis

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. wikipedia.orgsavemyexams.com Their general formula is R₂C(OH)CN, where R can be a hydrogen atom, an alkyl, or an aryl group. wikipedia.org

The significance of α-hydroxynitriles in organic synthesis is substantial due to their versatility as building blocks for a wide array of other functional groups and molecules. ekb.egtaylorandfrancis.com They serve as crucial intermediates in the synthesis of:

α-Hydroxycarboxylic acids : Hydrolysis of the nitrile group in an α-hydroxynitrile leads to the formation of an α-hydroxycarboxylic acid. wikipedia.orgekb.eg

β-Amino alcohols : These can be prepared from α-hydroxynitriles. taylorandfrancis.com

Amino acids : Cyanohydrins are key intermediates in the Strecker amino acid synthesis. wikipedia.org

The ability to introduce both a hydroxyl and a masked carboxylic acid functionality in a single step makes the formation of α-hydroxynitriles a powerful tool for synthetic chemists. ekb.eglibretexts.org

Contextualizing (1-Hydroxy-cyclohexyl)-acetonitrile within Cyclohexanol (B46403) Chemistry

This compound is structurally a derivative of cyclohexanol, an organic compound with the formula C₆H₁₁OH. wikipedia.orgnih.gov Cyclohexanol itself is a vital industrial chemical, primarily serving as a precursor in the production of nylons and various plasticizers. wikipedia.orgatamanchemicals.comchemicalbook.com It undergoes typical reactions of a secondary alcohol, such as oxidation to cyclohexanone (B45756) and esterification. wikipedia.org

This compound fits within the broader family of cyclohexanol derivatives, which are compounds where the cyclohexane (B81311) ring is functionalized with a hydroxyl group and at least one other substituent. These derivatives are instrumental in the synthesis of pharmaceuticals, dyes, herbicides, and other fine chemicals. atamanchemicals.com The presence of the acetonitrile (B52724) group alongside the hydroxyl group on the same carbon atom in this compound provides a unique combination of reactive sites for further chemical transformations.

Historical Overview of Relevant Synthetic Methodologies

The synthesis of α-hydroxynitriles, the class of compounds to which this compound belongs, has a long history. The formation of cyanohydrins from aldehydes and ketones is a fundamental reaction in organic chemistry. wikipedia.orglibretexts.org

Key historical developments in synthetic methodologies relevant to this compound include:

The Cyanohydrin Reaction : This classic reaction involves the addition of hydrogen cyanide (HCN) to a carbonyl compound, such as a ketone or aldehyde. wikipedia.org Due to the high toxicity of HCN, alternative methods have been developed, such as the in situ generation of HCN from a cyanide salt and an acid, or the use of safer cyanating agents like trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.orglibretexts.org

Base Catalysis : The cyanohydrin reaction is typically catalyzed by a base. The base deprotonates HCN to form the cyanide anion (CN⁻), which acts as the nucleophile that attacks the carbonyl carbon. libretexts.org

Enzymatic Synthesis : The discovery and application of hydroxynitrile lyase (HNL) enzymes have enabled the enantioselective synthesis of chiral cyanohydrins. rsc.orgebi.ac.uk This has been a significant advancement, particularly in the pharmaceutical industry where stereochemistry is crucial. The first enantioselective synthesis using an HNL was reported as early as 1908. rsc.org

Synthesis and Properties of this compound

The primary method for synthesizing this compound involves the reaction of cyclohexanone with a cyanide source. This process is a specific example of the cyanohydrin reaction.

A common laboratory and industrial synthesis involves the following steps:

Reaction of cyclohexanone with hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). ekb.egprepchem.com

The reaction is typically carried out in the presence of a base or under mildly acidic conditions to facilitate the formation of the cyanide nucleophile. libretexts.orgvaia.com

The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a cyanohydrin intermediate. libretexts.org

Subsequent workup, which may involve hydrolysis, yields this compound.

Alternative methods, such as using acetone (B3395972) cyanohydrin as a transcyanating agent, have also been employed for the synthesis of related cyclohexanone cyanohydrins. ekb.egvaia.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 14368-55-9 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

Data sourced from chemicalbook.com

Chemical Reactions

This compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The presence of both a hydroxyl and a nitrile group allows for a range of reactions.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Oxidation | Oxidizing agents | Cyclohexanone |

| Reduction | Reducing agents | 2-(1-Hydroxycyclohexyl)ethan-1-amine |

| Hydrolysis | Acid or base catalysis | (1-Hydroxycyclohexyl)acetic acid |

Table compiled based on general reactions of α-hydroxynitriles.

The hydroxyl group can be oxidized back to a ketone, while the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. These transformations open pathways to a diverse set of molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxycyclohexyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGBXJWMRAFGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456467 | |

| Record name | (1-Hydroxy-cyclohexyl)-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-55-9 | |

| Record name | (1-Hydroxy-cyclohexyl)-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of (1-Hydroxy-cyclohexyl)-acetonitrile is fundamentally a cyanohydrin formation reaction, a classic transformation in organic chemistry. Understanding the mechanistic details is crucial for optimizing reaction conditions and yields.

Detailed Mechanistic Pathways of Cyanohydrin Formation

The formation of this compound from cyclohexanone (B45756) is a nucleophilic addition reaction that is typically base-catalyzed. libretexts.orgvaia.comopenstax.org The process is reversible, and the position of the equilibrium is a key factor in the synthesis. vaia.comvaia.com

The established mechanism proceeds in two primary steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a cyanide ion (⁻C≡N) on the electrophilic carbonyl carbon of cyclohexanone. This step breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com The presence of a base is crucial as it deprotonates hydrogen cyanide (HCN), a weak acid (pKa ≈ 9.2), to generate the much more nucleophilic cyanide anion. libretexts.orgopenstax.org In the absence of a base, the reaction is impractically slow. libretexts.org

Protonation: The resulting alkoxide intermediate is a strong base and is subsequently protonated by a proton source. youtube.com Typically, an undissociated molecule of hydrogen cyanide serves as the proton donor, yielding the final this compound product and regenerating the cyanide ion catalyst. libretexts.orgyoutube.com

For effective synthesis, free cyanide ions must be available. This is often achieved by using hydrogen cyanide with a catalytic amount of base or by using a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in conjunction with an acid to generate HCN in situ. libretexts.orgchemguide.co.uk Adjusting the pH to a range of 4-5 is often optimal for reaction speed. chemguide.co.uk An alternative approach involves silylated cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN), which react with the ketone to form a silylated cyanohydrin intermediate, followed by acidic workup to hydrolyze the silyl (B83357) ether to the final hydroxyl group. libretexts.orgorgsyn.orgacs.org

Table 1: Key Steps in the Base-Catalyzed Formation of this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic attack by cyanide ion | Cyclohexanone, Cyanide ion (CN⁻) | Tetrahedral alkoxide intermediate |

| 2 | Protonation of the alkoxide | Tetrahedral alkoxide intermediate, Hydrogen Cyanide (HCN) | this compound |

Catalytic Cycle Analysis in Tandem Processes

Tandem, or cascade, reactions offer an efficient strategy for synthesizing complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. While specific tandem processes leading directly to this compound are not extensively documented as a singular named reaction, the principles can be applied. For instance, processes have been developed that combine catalysis and reaction in a continuous flow system. google.com

A hypothetical tandem catalytic cycle could involve the following stages:

Catalyst Activation: An appropriate Lewis or Brønsted acid/base catalyst is activated. In some systems, a catalyst can activate the carbonyl group of cyclohexanone, making it more electrophilic.

Substrate Binding: The activated catalyst binds to one of the reactants, for example, the cyclohexanone.

Key Bond Formation: The cyanide source adds to the activated cyclohexanone-catalyst complex, forming the C-C bond.

Product Release and Catalyst Regeneration: The product, this compound, is released, and the catalyst is regenerated to participate in a new cycle.

An example of a related tandem process is the iridium-catalyzed synthesis of cyclohexanes from 1,5-diols, which operates via two sequential hydrogen borrowing catalytic cycles involving oxidation, aldol (B89426) condensation, and reduction steps. acs.org While mechanistically different, it illustrates the power of designing catalytic cycles for ring formation and functionalization in one pot.

Decomposition and Stability Studies

This compound, like other cyanohydrins, is susceptible to decomposition under certain conditions, which can limit its shelf-life and affect reaction yields in subsequent transformations.

Thermal Decomposition Pathways and By-product Formation

The primary thermal decomposition pathway for this compound is the reverse of its formation reaction, known as retro-cyanohydrin formation. vaia.com When heated, particularly in the presence of a base, the compound can decompose back into its starting materials: cyclohexanone and hydrogen cyanide.

Decomposition Reaction: C₆H₁₀(OH)CN ⇌ C₆H₁₀O + HCN

At higher temperatures, more complex decomposition can occur. Studies on the thermal decomposition of other nitrile-containing compounds, such as polyacrylonitrile, show the formation of various by-products, including ammonia (B1221849) and a series of other aliphatic nitriles. canada.ca By analogy, significant heating of this compound could potentially lead to side reactions involving the nitrile or cyclohexyl ring, although the retro-cyanohydrin reaction is expected to be the dominant pathway under moderate heating.

Acid-Catalyzed Degradation Mechanisms

In the presence of strong acids and elevated temperatures, this compound can undergo degradation through two main mechanisms:

Acid-Catalyzed Dehydration: The hydroxyl group can be protonated by a strong acid, turning it into a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. A proton is then eliminated from an adjacent carbon, leading to the formation of a carbon-carbon double bond. This E1 elimination reaction results in the formation of cyclohexene-acetonitrile derivatives. libretexts.org

Nitrile Hydrolysis: The nitrile functional group can be hydrolyzed under hot, acidic aqueous conditions. openstax.orgsavemyexams.com This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps first leads to an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. youtube.com This converts this compound into 1-hydroxycyclohexane-1-carboxylic acid.

These two degradation pathways can compete, with the outcome depending on the specific reaction conditions such as temperature, acid concentration, and the presence of water.

Table 2: Major Degradation Pathways for this compound

| Condition | Pathway | Major By-products |

|---|---|---|

| Thermal (especially with base) | Retro-cyanohydrin formation | Cyclohexanone, Hydrogen Cyanide |

| Strong Acid, Heat | E1 Dehydration | Cyclohex-1-ene-1-acetonitrile, Water |

| Hot Aqueous Acid | Nitrile Hydrolysis | 1-hydroxycyclohexane-1-carboxylic acid, Ammonium salt |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) are frequently employed.

Theoretical studies on cyanohydrin formation have been used to derive detailed mechanistic pictures of catalysis. nih.gov For example, quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations have been used to study the role of catalysts like cyclic dipeptides in promoting the hydrocyanation of carbonyls. These studies can elucidate the structure of transition states, the importance of hydrogen bonding, and the influence of the solvent, providing insights that are difficult to obtain experimentally. nih.gov

For a molecule like this compound, computational analysis can determine key electronic and structural properties. A DFT study on the similar compound 1-hydroxycyclohexyl phenyl ketone, for instance, has been used to calculate a range of reactivity parameters. mdpi.com

Table 3: Representative Parameters from Computational Analysis of a Related Hydroxycyclohexyl Ketone

| Parameter | Description | Typical Information Gained |

|---|---|---|

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and stability. The orbital shapes identify sites for nucleophilic/electrophilic attack. |

| Chemical Potential (µ) | A measure of the "escaping tendency" of an electron from the system. | Relates to electronegativity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules have larger HOMO-LUMO gaps and are less reactive. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. | Predicts how strongly the molecule will accept electrons. |

| Natural Bond Orbital (NBO) | Analysis of electron density distribution and bonding interactions. | Investigates hyperconjugation, charge delocalization, and intramolecular hydrogen bonding, which contribute to molecular stability. |

Data based on methodology applied to 1-hydroxycyclohexyl phenyl ketone. mdpi.com

Such computational models can predict the most stable conformers of this compound, analyze the bond strengths, and model the reaction coordinates for its formation and degradation pathways, offering a deeper, quantitative understanding of its chemical behavior.

Theoretical Studies on Reaction Intermediates

While specific computational studies on the intermediates of the this compound formation are not readily found, theoretical investigations into analogous cyanohydrin formation reactions provide valuable insights. The key intermediate in this reaction is the tetrahedral alkoxide ion, formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclohexanone. libretexts.org

Quantum mechanical studies on similar systems, such as the hydrocyanation of aldehydes catalyzed by dipeptides, have employed Density Functional Theory (DFT) and other methods to analyze the structure and stability of reaction intermediates. nih.gov These studies suggest that hydrogen bonding plays a crucial role in stabilizing the intermediates. nih.gov In the case of this compound formation, the alkoxide intermediate is stabilized by protonation, typically by a molecule of hydrogen cyanide or a protic solvent, to yield the final product. libretexts.org

Energy Profiles and Transition State Analysis

Detailed energy profiles and transition state analyses for the synthesis of this compound are not available in the surveyed literature. However, general principles of cyanohydrin formation suggest a two-step mechanism. libretexts.org The first and rate-determining step is the nucleophilic attack of the cyanide ion on the carbonyl carbon. The transition state for this step would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl π-bond.

Theoretical studies on related reactions, such as the hydrocyanation of imines, have calculated the energy barriers for different mechanistic pathways. For instance, the isomerization of HCN to the more reactive HNC has been shown to have a significant energy barrier, which can be lowered in the presence of catalysts like water molecules. nih.gov A similar analysis for this compound would require dedicated computational studies.

Prediction of Reactivity and Selectivity

The reactivity of cyclohexanone towards cyanohydrin formation is influenced by both electronic and steric factors. The electrophilicity of the carbonyl carbon makes it susceptible to nucleophilic attack. Machine learning models combined with quantum mechanical descriptors are emerging as powerful tools for predicting the regioselectivity and reactivity of organic reactions. rsc.org

DFT-based reactivity descriptors, such as global electrophilicity and nucleophilicity, have been used to predict the course of nucleophilic substitution reactions involving aryl acetonitrile (B52724) derivatives. jmaterenvironsci.com Such studies indicate that the aryl acetonitrile derivatives often act as nucleophiles, while the other reactant behaves as the electrophile. jmaterenvironsci.com This aligns with the role of the cyanide ion as the nucleophile in cyanohydrin formation.

Steric hindrance can significantly impact the reactivity. For example, 2,2,6-trimethylcyclohexanone (B1581249) does not form a cyanohydrin in good yield due to the steric hindrance caused by the three methyl groups, which impede the approach of the cyanide nucleophile to the carbonyl carbon. youtube.comyoutube.com

Kinetic and Thermodynamic Aspects of Transformations

The formation of cyanohydrins is a reversible and generally weakly exothermic process. libretexts.org The kinetics of cyanohydrin formation in aqueous solutions have been studied for various carbonyl compounds. acs.org The reaction is subject to general base catalysis, where the rate is proportional to the concentration of the base used to generate the cyanide anion. libretexts.org

The equilibrium of the reaction depends on the structure of the carbonyl compound. Aldehydes and unhindered cyclic or methyl ketones, like cyclohexanone, tend to favor the formation of the cyanohydrin product. libretexts.org The thermodynamic stability of the product is a key factor; for instance, the product from 2,2,6-trimethylcyclohexanone is unstable due to steric repulsion, and thus its formation is not favored. youtube.com

Stereochemical Considerations in Derivatives

This compound itself is achiral. However, the introduction of substituents on the cyclohexane (B81311) ring or reactions at the hydroxyl or nitrile groups can lead to the formation of chiral derivatives. The stereochemistry of such derivatives is a critical consideration in synthetic chemistry.

For instance, the development of organocatalytic halo-cycloetherification strategies has enabled the stereoselective construction of complex chroman scaffolds, which are present in various natural products and pharmaceuticals. acs.org These methods demonstrate excellent enantioselectivity and diastereoselectivity, highlighting the importance of controlling stereochemistry in the synthesis of complex molecules derived from cyclic precursors. acs.org

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The dual functionality of (1-Hydroxy-cyclohexyl)-acetonitrile is the primary reason for its versatility. The hydroxyl and nitrile groups can be reacted selectively or simultaneously to introduce new functionalities and build molecular complexity.

The compound is an exemplary building block for molecules that require both oxygen and nitrogen functionalities. The nitrile group can be converted into a primary amine, a carboxylic acid, or an amide, while the tertiary hydroxyl group can undergo oxidation or substitution reactions. This orthogonal reactivity allows for the stepwise construction of complex structures. For instance, the reduction of the nitrile to an amine yields a β-amino alcohol, a common structural motif in biologically active compounds. Conversely, hydrolysis of the nitrile furnishes an α-hydroxy acid, another important class of molecules.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Resulting Functional Group |

|---|---|---|

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis (Acidic/Basic) | Carboxylic Acid (-COOH) |

| Hydroxyl (-OH) | Oxidation | Ketone (=O) |

The synthesis of this compound itself represents a key strategy for carbon chain elongation. It is typically prepared through the addition of a cyanide equivalent to cyclohexanone (B45756). orgsyn.org This reaction, a form of cyanation, effectively adds a two-carbon unit (the acetonitrile (B52724) group) to the original six-carbon ring, creating an eight-carbon molecule with valuable functional handles for further elaboration. mdpi.comntnu.no This method is a fundamental approach for extending carbon skeletons in organic synthesis.

Precursor to Pharmaceuticals and Fine Chemicals

The structural framework of this compound is embedded within several high-value commercial chemicals, particularly in the pharmaceutical industry.

While this compound itself is a foundational structure, a closely related derivative, (1-Hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile , is a critical intermediate in the industrial synthesis of the widely used antidepressant, Venlafaxine. manusaktteva.comanaxlab.comnih.gov Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorder. nih.gov

The synthesis starts with the condensation of p-methoxyphenylacetonitrile and cyclohexanone to form the key intermediate, (1-Hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile. newdrugapprovals.org This intermediate then undergoes reductive amination. The nitrile group is reduced in the presence of dimethylamine, typically using a catalyst like palladium on carbon under a hydrogen atmosphere, to form Venlafaxine in a single step. google.comchemicalbook.com

Table 2: Simplified Synthesis of Venlafaxine via Key Intermediate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | p-methoxyphenylacetonitrile + Cyclohexanone | Base | (1-Hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile |

The cyanohydrin motif present in this compound is also found in compounds developed for the agrochemical industry. The inherent biological activity associated with nitriles and related functional groups makes them attractive for creating new pesticides and herbicides. The versatility of the this compound scaffold allows for the generation of diverse libraries of compounds for screening and development in agricultural applications.

Synthesis of α-Hydroxy Acids and Amino Acids

The functional groups of this compound provide a direct route to two fundamentally important classes of organic molecules: α-hydroxy acids and amino acids.

The complete hydrolysis of the nitrile functionality in this compound under either acidic or basic conditions yields (1-hydroxycyclohexyl)acetic acid . This product is a classic example of an α-hydroxy acid, a class of compounds widely used in the chemical and cosmetic industries and as building blocks in organic synthesis. organic-chemistry.orgnih.gov This transformation provides a straightforward method for producing substituted α-hydroxy acids from ketone precursors. rsc.org

Furthermore, this scaffold can be used to synthesize α-amino acids. Through multi-step sequences, the hydroxyl group can be replaced by an amino group to form an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes a cyclohexyl-substituted α-amino acid. Such non-proteinogenic amino acids are of significant interest in medicinal chemistry for the development of peptides with enhanced metabolic stability and unique conformational properties. nih.govopen.ac.ukchemrxiv.org

Formation of Heterocyclic Compounds

The reactivity of the cyanohydrin moiety within this compound serves as a gateway to a diverse range of heterocyclic compounds. The nitrile and hydroxyl groups can participate in various cyclization reactions, either sequentially or in a concerted fashion, to yield stable aromatic and non-aromatic ring systems.

Oxazole (B20620) Synthesis

A classic application of cyanohydrins in heterocyclic synthesis is the Fischer oxazole synthesis. wikipedia.org In this reaction, a cyanohydrin condenses with an aldehyde in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride. This compound can serve as the cyanohydrin component, reacting with various aldehydes to produce 2,5-disubstituted oxazoles. The reaction proceeds through an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org This method provides a direct route to oxazoles where the cyclohexyl group is installed at the 5-position of the heterocyclic ring.

Table 1: Examples of Oxazole Synthesis via Fischer Reaction

| Aldehyde Reactant | Resulting Oxazole Product |

| Benzaldehyde | 2-Phenyl-5-cyclohexyl-oxazole |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-cyclohexyl-oxazole |

| Formaldehyde | 5-Cyclohexyl-oxazole |

| Acetaldehyde | 2-Methyl-5-cyclohexyl-oxazole |

Thiazole (B1198619) Synthesis

Thiazoles, sulfur-containing heterocycles prevalent in medicinal chemistry, can also be synthesized from cyanohydrin precursors, although the routes are often less direct than for oxazoles. researchgate.net One potential pathway involves the conversion of the nitrile group of this compound into a thioamide. This can be achieved by treatment with hydrogen sulfide (B99878) or Lawesson's reagent. The resulting α-hydroxy thioamide is a key intermediate that can then be cyclized with various reagents, such as α-haloketones in a Hantzsch-type synthesis, to form the thiazole ring. organic-chemistry.org Alternatively, modifications of the hydroxyl group into a suitable leaving group would enable reaction with sulfur-containing nucleophiles to construct the thiazole framework.

Spiro-Heterocycle Synthesis

The cyclohexane (B81311) ring of this compound makes it an ideal precursor for the synthesis of spiro-heterocycles, a class of compounds with significant interest in drug discovery due to their rigid, three-dimensional structures. rsc.org In these molecules, the C1 carbon of the cyclohexane ring becomes the spiro-center, shared by both the carbocyclic and the newly formed heterocyclic ring.

For instance, the reaction of this compound can lead to:

Spiro-oxazolidinones: Treatment with phosgene (B1210022) or its equivalents can lead to a cyclic carbamate. More directly, reaction with an isocyanate can yield spiro 2-iminooxazolidines which can be hydrolyzed to the corresponding spiro-oxazolidin-2,4-diones.

Spiro-hydantoins: The Bucherer-Bergs reaction, involving treatment of the parent ketone (cyclohexanone) with potassium cyanide and ammonium (B1175870) carbonate, proceeds through the cyanohydrin intermediate to furnish spiro-hydantoins.

Spiro-thiazolidinones: The hydroxyl group can be substituted by an amine, and the resulting α-amino nitrile can react with reagents like thioglycolic acid to form spiro-thiazolidinone derivatives. nih.gov

Table 2: Potential Spiro-Heterocycles from this compound Derivatives

| Reaction Type | Key Reagents | Resulting Spiro-Heterocycle Class |

| Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN | Spiro-hydantoin |

| Reaction with Isocyanate | R-N=C=O | Spiro-oxazolidine derivative |

| Reaction with Thioglycolic Acid | HSCH₂COOH (on amino derivative) | Spiro-thiazolidinone |

| Multicomponent Reactions | Various (e.g., in microwave-assisted synthesis) | Diverse spiro-heterocyclic frameworks rsc.org |

Strategic Retrosynthetic Analysis Utilizing the this compound Scaffold

In the strategic planning of complex molecule synthesis, known as retrosynthesis, chemists conceptually deconstruct a target molecule into simpler, readily available starting materials. youtube.com this compound is a powerful tool in this regard, serving as a versatile C8-scaffold that provides a pre-formed cyclohexane ring functionalized with two reactive handles.

Synthon Equivalents

The true synthetic power of this compound lies in the array of synthons—idealized synthetic fragments—it represents. Through simple chemical transformations, it can be converted into several key intermediates.

α-Hydroxy Acid Synthon: The nitrile group can be readily hydrolyzed under acidic or basic conditions to a carboxylic acid. youtube.com This transforms this compound into (1-Hydroxy-cyclohexyl)-acetic acid, making the starting cyanohydrin a stable and convenient equivalent of an α-hydroxy-α-cyclohexyl acetate (B1210297) anion synthon.

α-Amino Alcohol Synthon: The nitrile group is susceptible to reduction, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), to yield a primary amine. youtube.com This converts the cyanohydrin into 1-(aminomethyl)cyclohexanol (B1329751). Therefore, the scaffold serves as a practical precursor to a 1,2-amino alcohol synthon on a cyclohexane chassis.

These transformations are highly reliable and allow chemists to plan synthetic routes to complex targets containing these structural motifs.

Retrosynthetic Disconnections

Identifying the this compound scaffold within a larger target molecule allows for powerful retrosynthetic disconnections.

Table 3: Key Retrosynthetic Disconnections to the this compound Scaffold

| Target Molecule Substructure | Retrosynthetic Disconnection (C-X Bond Cleavage) | Forward Reaction |

| (1-Hydroxy-cyclohexyl)-acetic acid derivative | C-C (of the carboxylic acid) | Nitrile Hydrolysis youtube.com |

| 1-(Aminomethyl)cyclohexanol derivative | C-N (of the primary amine) | Nitrile Reduction youtube.com |

| 5-Cyclohexyl-oxazole derivative | C-O and C-N of the oxazole ring | Fischer Oxazole Synthesis wikipedia.org |

| Cyclohexane-spiro-hydantoin | C-N and C-C of the hydantoin (B18101) ring | Bucherer-Bergs Reaction |

| 1-Acyl-1-hydroxycyclohexane | C-C (between carbonyl and cyclohexane) | This disconnection points back to cyclohexanone, the precursor to the cyanohydrin. |

For example, a pharmacologically relevant target containing a 1-(aminomethyl)cyclohexanol core could be retrosynthetically disconnected at the C-N bond, leading back to the cyanohydrin. The forward synthesis would then involve the straightforward reduction of the nitrile. Similarly, a spiro-heterocycle fused to a cyclohexane ring is often best disconnected at the spiro-carbon, identifying cyclohexanone as the ultimate starting material and this compound as the key intermediate that enables the construction of the heterocyclic portion. whiterose.ac.uk This strategic approach simplifies complex synthetic challenges by channeling them through a common, versatile, and readily prepared intermediate.

Characterization and Analytical Methodologies for Structural Elucidation

Spectroscopic Principles in Structural Assignment

Spectroscopic techniques are indispensable tools for probing the molecular structure of (1-Hydroxy-cyclohexyl)-acetonitrile, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For this compound, the protons of the cyclohexyl ring would be expected to appear as a series of multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrile group would likely be observed as a singlet further downfield. The hydroxyl proton (-OH) signal can vary in its chemical shift and is often broad; its presence can be confirmed by a D₂O exchange experiment, wherein the -OH peak disappears.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the carbon of the nitrile group (-C≡N), the quaternary carbon bearing the hydroxyl and acetonitrile (B52724) groups, the methylene carbon of the acetonitrile moiety, and the carbons of the cyclohexyl ring. The chemical shifts of these carbons provide confirmatory evidence for the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl (-OH) | Variable, Broad Singlet | - |

| Acetonitrile (CH₂) | Singlet | ~25-35 |

| Cyclohexyl (CH₂) | Multiplets (1.0-2.0) | ~20-40 |

| Quaternary Carbon | - | ~70-80 |

| Nitrile (-C≡N) | - | ~115-125 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl and nitrile functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a sharp, medium-intensity absorption band around 2250 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. Additionally, C-H stretching vibrations of the cyclohexyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Nitrile (-C≡N) | C≡N Stretch | ~2250 (Sharp, Medium) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

Note: This table presents expected ranges for the key functional groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₃NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 139.19 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. Common fragmentation pathways for this compound might include the loss of a water molecule (H₂O) from the hydroxyl group, the loss of the acetonitrile side chain, and cleavage of the cyclohexyl ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would provide information on its purity by separating it from any volatile impurities or starting materials. The choice of the stationary phase is critical for achieving good separation. A polar column would likely be suitable for this analyte.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds. For this compound, a reversed-phase HPLC method would be appropriate, typically using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727). The purity of the compound is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. HPLC can also be used for the preparative isolation of the compound.

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA is valuable for determining the thermal stability and decomposition profile of this compound. By heating the sample under a controlled atmosphere, one can observe the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for understanding the compound's stability under various thermal conditions and for determining appropriate storage and handling procedures. A typical TGA curve would show a stable baseline up to the decomposition temperature, followed by one or more steps corresponding to mass loss events.

Future Research Directions and Green Chemistry Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is driving significant changes in the synthesis of (1-Hydroxy-cyclohexyl)-acetonitrile. The focus is on minimizing environmental impact by reducing waste and avoiding hazardous substances.

Solvent-Free and Aqueous Reaction Conditions

A primary goal in green chemistry is to reduce the use of volatile organic solvents, which are often toxic and environmentally harmful. Research is increasingly directed towards solvent-free reactions or the use of water as a benign solvent. While specific studies on the solvent-free or aqueous synthesis of this compound are not extensively documented in the provided results, this is a general trend in chemical synthesis. The ideal solvent is one that is non-toxic, readily available, and has a minimal environmental footprint. nih.gov

Catalytic Systems with Enhanced Activity and Selectivity

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of chemical reactions. For the synthesis of nitrile-containing compounds, research into novel catalysts can lead to higher yields and fewer by-products. The use of earth-abundant metal catalysts, for instance, is a key area of sustainable chemistry. acs.org In the context of this compound, future research will likely focus on designing catalysts that can facilitate its synthesis with high precision, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

Minimization of Waste and Hazardous By-products

Waste minimization is a cornerstone of green chemistry and is directly linked to maximizing reaction selectivity. mdpi.com In processes related to nitrile compounds like acrylonitrile, the formation of toxic by-products such as hydrogen cyanide is a significant concern. mdpi.comwisdomlib.orgresearchgate.net Research efforts are focused on optimizing reaction conditions, such as temperature and residence time, to suppress the formation of these undesirable substances. wisdomlib.orgresearchgate.net For this compound, this translates to developing synthetic pathways that generate minimal waste and avoid the use of hazardous reagents. For example, moving away from traditional methods that might employ stoichiometric amounts of harsh chemicals towards catalytic processes is a key objective.

Exploration of Novel Chemical Transformations

Beyond its synthesis, researchers are exploring new ways to chemically modify this compound to create a wider range of molecules. This includes investigating its reactivity in various organic reactions to unlock new synthetic possibilities. The unique combination of a hydroxyl group and a nitrile group on a cyclohexane (B81311) scaffold makes it a versatile building block for creating complex molecular architectures.

Diversification of this compound Derivatives

The core structure of this compound serves as a template for generating a diverse library of derivatives with potentially valuable properties. By modifying the cyclohexyl ring or the acetonitrile (B52724) group, a wide array of new compounds can be synthesized. Examples of known derivatives include those with additional substituents on the cyclohexane ring or those where the nitrile group has been transformed into other functional groups. This diversification is crucial for applications in drug discovery and materials science. Some known derivatives include 2-(1-hydroxy-cyclohexyl)-2-phenyl-propionitrile and 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile. chemicalbook.comfda.govcymitquimica.comavantorsciences.comnih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the production of this compound and its derivatives. youtube.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. youtube.com Automating the synthesis process can accelerate the discovery of new derivatives by enabling high-throughput screening of different reaction conditions and starting materials. youtube.com This integration of modern technology is poised to revolutionize the way these compounds are produced, making the process more efficient, safer, and more environmentally friendly. youtube.com

Computational Design of this compound-Based Catalysts or Reagents

The inherent bifunctionality of this compound, possessing both a hydroxyl and a nitrile group, presents a unique opportunity for the rational design of novel organocatalysts or reagents through computational modeling. nih.govnih.gov This in silico approach allows for the prediction of catalytic activity and selectivity, thereby minimizing the experimental effort and resources required for catalyst development. acs.orgnumberanalytics.com

Computational strategies can be employed to explore how the this compound scaffold can be modified to create effective catalysts for a variety of organic transformations. For instance, density functional theory (DFT) can be utilized to investigate the electronic properties and potential catalytic sites of the molecule. nih.gov By calculating parameters such as HOMO-LUMO gaps, electronic hardness, and molecular electrostatic potential (MEP), researchers can gain insights into the molecule's reactivity and its potential to interact with substrates. nih.gov

A primary area of interest is the design of bifunctional catalysts where the hydroxyl group acts as a hydrogen bond donor to activate an electrophile, while the nitrile group, or a derivative thereof, functions as a nucleophilic or basic site. nih.gov Computational studies can model the transition states of proposed catalytic cycles, providing crucial information about the reaction mechanism and the factors governing stereoselectivity in asymmetric catalysis. nih.govchemrxiv.org

Virtual Screening and Catalyst Optimization:

High-throughput virtual screening represents a powerful tool for the discovery of novel catalysts based on the this compound framework. acs.org Large virtual libraries of derivatives can be generated by computationally introducing various substituents onto the cyclohexyl ring or by modifying the nitrile functionality. These virtual libraries can then be screened for their predicted efficacy in specific reactions, such as aldol (B89426) additions, Michael additions, or cyanosilylation reactions. organic-chemistry.org

The process of in silico screening involves several key steps:

Library Generation: Creation of a diverse set of virtual candidate molecules based on the this compound scaffold.

Conformational Analysis: Determination of the low-energy conformations of each candidate catalyst and its potential complexes with reactants.

Transition State Modeling: Calculation of the transition state energies for the key stereodetermining steps of the reaction. nih.gov

Performance Prediction: Estimation of catalytic performance metrics, such as turnover frequency and enantiomeric excess. acs.org

The data generated from such a screening process can be compiled into tables to facilitate the identification of the most promising candidates for experimental validation.

Hypothetical Data from a Virtual Screening Study:

The following interactive table illustrates the type of data that could be generated from a computational screening of hypothetical this compound-based catalysts for an asymmetric aldol reaction.

| Catalyst Candidate | Substituent on Cyclohexyl Ring | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee, %) |

| 1a | None | 2.5 | 90 |

| 1b | 4-Phenyl | 1.8 | 98 |

| 1c | 4-tert-Butyl | 2.1 | 95 |

| 1d | 3,5-Dimethyl | 2.8 | 85 |

ΔΔG‡ represents the difference in the free energy of activation between the transition states leading to the two possible enantiomers. A lower value indicates higher predicted selectivity.

Mechanistic Insights and Refinement:

Beyond screening, computational methods can provide a deep understanding of the catalytic mechanism. nih.gov For example, quantum mechanical calculations can elucidate the role of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing the transition state and controlling stereoselectivity. nih.gov This knowledge can guide the rational refinement of catalyst structures to enhance their performance.

By leveraging the power of computational chemistry, future research can unlock the full potential of this compound as a precursor to a new generation of efficient and sustainable catalysts and reagents. This approach aligns with the principles of green chemistry by promoting the design of chemical processes with reduced environmental impact. pnnl.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1-Hydroxy-cyclohexyl)-acetonitrile relevant to laboratory handling?

- Methodological Answer : Key properties include:

- Melting Point : 192–194°C (solid state) .

- Stability : Chemically stable under recommended storage conditions, but incompatibility with strong oxidizers, acids, or bases is not fully characterized .

- Solubility : Miscible with polar solvents like acetonitrile under standard conditions; phase separation may occur under high salt concentrations or low temperatures .

- Hazard Classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Table 1 : Summary of Physicochemical Properties

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified masks) is required if ventilation is inadequate .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin/eye contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer :

- Cyanoethylation : React cyclohexanol with acrylonitrile under acidic catalysis, followed by purification via recrystallization .

- Quality Control : Confirm purity using HPLC with acetonitrile-based mobile phases (e.g., acetonitrile:water gradients) .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation methods involving this compound?

- Methodological Answer :

- Factorial Design : Use a two-level full factorial design to optimize variables like mobile phase composition (e.g., acetonitrile:water ratios) and column temperature .

- Gradient Elution : Implement step-down gradients to improve resolution of complex mixtures, as demonstrated in radiopharmaceutical analysis .

- Table 2 : Example Chromatographic Parameters

| Parameter | Optimized Value | Evidence Source |

|---|---|---|

| Mobile Phase | Acetonitrile:water (56:44% w/w) | |

| Column Temperature | 25–40°C |

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference acute toxicity data (e.g., LD50 values) across multiple studies to identify methodological disparities (e.g., animal models, exposure routes) .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints and validate against experimental data .

- Replication Studies : Conduct dose-response experiments under standardized OECD guidelines to resolve discrepancies .

Q. How does the phase behavior of this compound in aqueous solutions influence extraction efficiency?

- Methodological Answer :

- Salt-Induced Phase Separation : Add salts (e.g., NaCl) to aqueous-acetonitrile mixtures to induce phase separation, enhancing compound recovery .

- Low-Temperature Extraction : Cool solutions to -20°C to reduce solubility and improve partitioning .

- Solvent Compatibility : Avoid using strong acids/bases, which may degrade the compound or alter phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.